molecular formula C7H11ClO3 B1280310 Pentanoic acid, 5-chloro-4-oxo-, ethyl ester CAS No. 14594-24-2

Pentanoic acid, 5-chloro-4-oxo-, ethyl ester

Cat. No. B1280310
CAS RN: 14594-24-2
M. Wt: 178.61 g/mol
InChI Key: DPWSGDKZQIYIQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related esters involves several steps, including reactions under acidic conditions, alkaline hydrolysis, and oxidation. For instance, the synthesis of [131I/123I]-2-[5-(4-iodophenyl)pentyl]oxirane-2-carboxylic acid ethyl ester involves converting 5-phenylpentyl bromide to diethyl 5-phenylpentylmalonate, followed by alkaline hydrolysis and oxidation with m-chloroperbenzoic acid to yield the final oxirane-2-carboxylate ester . This suggests that the synthesis of pentanoic acid, 5-chloro-4-oxo-, ethyl ester might also involve multi-step reactions including functional group transformations and possibly halogenation to introduce the chlorine atom.

Molecular Structure Analysis

The molecular structure of esters can be complex, and their analysis often requires spectroscopic methods. For example, the structure of a natural diastereomeric mixture of a related compound was elucidated using spectroscopic methods . This indicates that similar methods could be used to analyze the molecular structure of pentanoic acid, 5-chloro-4-oxo-, ethyl ester, including the determination of its stereochemistry and the position of the chlorine atom.

Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions, including isomerization and cyclization. The paper discussing ethyl octadecatrienoates mentions that these compounds can undergo 1,5-sigmatropic hydrogen shift reactions and intramolecular Diels-Alder (IMDA) reactions upon heating . This implies that pentanoic acid, 5-chloro-4-oxo-, ethyl ester may also be susceptible to similar isomerization reactions or cyclization under certain conditions.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of pentanoic acid, 5-chloro-4-oxo-, ethyl ester, they do provide information on related compounds. For instance, one of the compounds was found to have a significant inhibitory effect on the generation of superoxide anion by human neutrophils . This suggests that pentanoic acid, 5-chloro-4-oxo-, ethyl ester could also exhibit biological activity, which could be relevant for its physical and chemical property analysis.

Scientific Research Applications

  • Synthesis of Biotin and Analogous Compounds : The compound has been utilized in the synthesis of biotin, a crucial vitamin (vitamin H), and its analogs. For instance, regioselective chlorination of a methyl group in a related compound, 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester, has been demonstrated, leading to the development of key compounds in biotin synthesis (Zav’yalov et al., 2006).

  • Intermediate in Synthesis of Biologically Active Compounds : The ethyl ester is noted as an important intermediate in the synthesis of various biologically active compounds. For example, chloro-2-oxo-butyric acid ethyl ester is a crucial intermediate in producing thiazole carboxylic acids, which have numerous biological applications (Yuanbiao et al., 2016).

  • Stereochemical Investigations in Organic Chemistry : Studies have used derivatives of this compound for understanding stereochemical aspects in organic reactions. This includes investigating the reaction of certain esters with methyl ethyl ketone, which aids in understanding the formation and structural assignments of new compounds (El-Samahy, 2005).

  • Study of Molecular Conformations : Research has also focused on understanding the conformation of esters related to pentanoic acid in various phases. For example, the conformation of pentanoates in solid and gas phases has been studied to understand their structural characteristics, which is vital in material science and molecular chemistry (Merkens et al., 2014).

  • Synthesis of Biofuels Additives : The compound has been investigated for its potential in the synthesis of biofuels additives. This includes the study of oxo pentanoate and pentanoate production as potential biofuel, produced from carboxylic acid by acid hydrolysis of lignocellulosic biomass (Umrigar et al., 2018).

  • Investigation in Biochemical Reactions : It has been used to study biochemical reactions, such as the alkylation of pyruvate kinase by 5-chloro-4-oxopentanoic acid, aiding in understanding the modification of enzymes and protein functions (Chalkley & Bloxham, 1976).

properties

IUPAC Name

ethyl 5-chloro-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-2-11-7(10)4-3-6(9)5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWSGDKZQIYIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457901
Record name Pentanoic acid, 5-chloro-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanoic acid, 5-chloro-4-oxo-, ethyl ester

CAS RN

14594-24-2
Record name Ethyl 5-chloro-4-oxopentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14594-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 5-chloro-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-chloro-4-oxopentanoate
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